2-氟-3-甲氧基-4-硝基苯胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

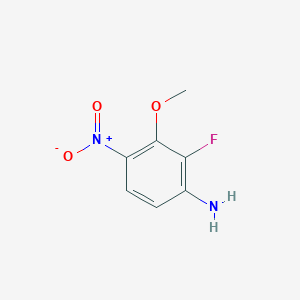

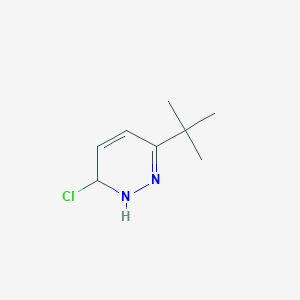

2-Fluoro-3-methoxy-4-nitroaniline is a compound with a benzene ring. It has a fluorine atom attached, a methoxy group, and a nitro group . It is used in the synthesis of dyes, pigments, and other chemical compounds .

Synthesis Analysis

The synthesis of 2-Fluoro-3-methoxy-4-nitroaniline involves various reactions. The nitro group can be laterally reduced to amine for further reactions . It can also undergo various types of reactions, including substitution and reduction .Molecular Structure Analysis

The molecular formula of 2-Fluoro-3-methoxy-4-nitroaniline is C7H7FN2O3, and its molecular weight is 186.14 g/mol . Its structure consists of a benzene ring with a fluorine atom, a methoxy group, and a nitro group .Chemical Reactions Analysis

2-Fluoro-3-methoxy-4-nitroaniline exhibits aromatic behavior due to the presence of the benzene ring. It can undergo various types of reactions, including substitution and reduction reactions .Physical And Chemical Properties Analysis

2-Fluoro-3-methoxy-4-nitroaniline is a solid compound. It is sparingly soluble in water but dissolves well in organic solvents .科学研究应用

Organic Synthesis Intermediate

2-Fluoro-3-methoxy-4-nitroaniline serves as a vital intermediate for organic synthesis, particularly in the production of dyes and pharmaceuticals .

Dye Industry

In the dye industry, 2-Fluoro-3-methoxy-4-nitroaniline acts as a diazo component for synthesizing azo dyes .

Textile Industry

2-Fluoro-3-methoxy-4-nitroaniline is used in dyeing processes in the textile industry, for example, dyeing cotton .

Printing Processes

This compound is used as a chromogenic agent in printing processes .

Synthesis of Pigment Yellow 74

2-Fluoro-3-methoxy-4-nitroaniline is an intermediate in the synthesis of Pigment Yellow 74, a high production volume chemical .

Tattoo Inks

Pigment Yellow 74, synthesized using 2-Fluoro-3-methoxy-4-nitroaniline, has applications in yellow tattoo inks .

Emulsion Paints

Pigment Yellow 74 is also used in emulsion paints .

Traffic Paints

Another application of Pigment Yellow 74 is in traffic paints .

安全和危害

未来方向

2-Fluoro-3-methoxy-4-nitroaniline serves as a versatile molecular scaffold for synthesizing active pharmaceutical ingredients (APIs). It has potential applications in the synthesis of dyes, pigments, and other chemical compounds . It was also used to introduce sp3 defects onto semiconducting single-walled carbon nanotubes (SWCNTs) for organic color center-tailored carbon nanotubes .

作用机制

Target of Action

2-Fluoro-3-methoxy-4-nitroaniline is a versatile compound that plays a crucial role in the synthesis of various pharmaceuticals . It serves as a key intermediate compound in the synthesis of Mereletinib, a potent inhibitor of mutant BRAFV600E kinase . This kinase is a primary target of 2-Fluoro-3-methoxy-4-nitroaniline, and it plays a significant role in the development of various cancers .

Mode of Action

The mode of action of 2-Fluoro-3-methoxy-4-nitroaniline involves several chemical reactions. It undergoes a nitration reaction, followed by a conversion from the nitro group to an amine . These reactions allow 2-Fluoro-3-methoxy-4-nitroaniline to interact with its targets, resulting in the inhibition of the BRAFV600E kinase .

Biochemical Pathways

The biochemical pathways affected by 2-Fluoro-3-methoxy-4-nitroaniline are primarily related to the synthesis of pharmaceuticals . By inhibiting the BRAFV600E kinase, 2-Fluoro-3-methoxy-4-nitroaniline affects the downstream effects of this kinase, which plays a crucial role in cell growth and proliferation .

Pharmacokinetics

The pharmacokinetics of compounds similar to 2-Fluoro-3-methoxy-4-nitroaniline suggest predominant urinary excretion, low tissue distribution, and relatively slow clearance . .

Result of Action

The molecular and cellular effects of 2-Fluoro-3-methoxy-4-nitroaniline’s action are primarily related to its role as an inhibitor of the BRAFV600E kinase . By inhibiting this kinase, 2-Fluoro-3-methoxy-4-nitroaniline can potentially slow down or stop the growth of cancer cells .

Action Environment

The action, efficacy, and stability of 2-Fluoro-3-methoxy-4-nitroaniline can be influenced by various environmental factors. For instance, it is crucial to work with 2-Fluoro-3-methoxy-4-nitroaniline in well-ventilated areas and wear appropriate personal protective equipment to avoid potential hazards . Furthermore, the compound should be stored in a dark place at room temperature for optimal stability .

属性

IUPAC Name |

2-fluoro-3-methoxy-4-nitroaniline |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7FN2O3/c1-13-7-5(10(11)12)3-2-4(9)6(7)8/h2-3H,9H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LQGPUEVNFWRPLT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1F)N)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7FN2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.14 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-{[2-(2,4-dimethylphenyl)-2-oxoethyl]thio}-N-(4-fluorobenzyl)-3-isobutyl-4-oxo-3,4-dihydroquinazoline-7-carboxamide](/img/structure/B2567372.png)

![N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-4-oxo-4-phenylbutanamide](/img/structure/B2567374.png)

![7-[(E)-but-2-enyl]-8-(2,3-dihydroxypropylsulfanyl)-3-methylpurine-2,6-dione](/img/structure/B2567380.png)

![2-(4-chlorophenyl)-4-[3-(2-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]isoquinolin-1(2H)-one](/img/structure/B2567389.png)

![2-((5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)thio)-N-(3-nitrophenyl)acetamide](/img/structure/B2567390.png)

![3-(2,3-Dimethylphenyl)-2-[(Z)-2-(2-hydroxy-3-methoxyphenyl)ethenyl]quinazolin-4-one](/img/structure/B2567392.png)

![N-(1-methyl-1H-pyrazol-4-yl)-2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)propanamide](/img/structure/B2567394.png)